molecular formula C8H13F3N2O B1428610 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide CAS No. 875551-20-5

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide

Cat. No.: B1428610
CAS No.: 875551-20-5
M. Wt: 210.2 g/mol
InChI Key: IXPFZGASIYQZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide is a chemical compound with the molecular formula C8H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further linked to a piperidine ring

Scientific Research Applications

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

The safety information for “2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include trifluoroacetic anhydride and piperidine, with the reaction being facilitated by a suitable solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide oxides, while reduction can produce trifluoroacetamide alcohols. Substitution reactions can result in a variety of substituted acetamides.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroacetamide: Lacks the piperidine ring, making it less versatile in terms of biological activity.

    N-(piperidin-3-ylmethyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2,2,2-trifluoro-N-(methyl)acetamide: Similar structure but with a methyl group instead of the piperidine ring, leading to different applications and properties.

Uniqueness

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide is unique due to the combination of the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to engage in a wider range of chemical reactions. These properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h6,12H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFZGASIYQZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.